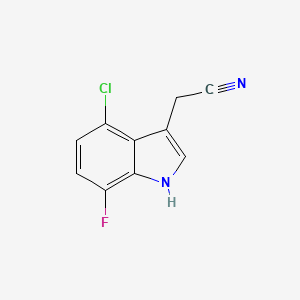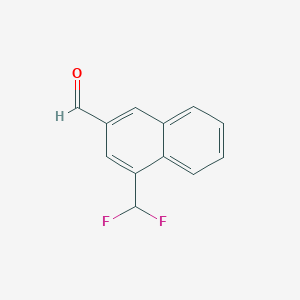![molecular formula C7H6Cl2N2O B11894656 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts .
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of green chemistry principles, such as metal-free catalysts and aqueous solvents, aligns with sustainable industrial practices .
化学反应分析
Types of Reactions
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve the use of catalysts like CAN (cerium ammonium nitrate) in ionic liquids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .
科学研究应用
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used as a model compound in studies of enzyme inhibition and molecular interactions.
作用机制
The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.
相似化合物的比较
Similar Compounds
2,4-dichloro-5H,6H,7H-pyrano[2,3-d]pyrimidine: Similar in structure but differs in the position of the pyrano ring.
2,4-dichloro-7H-pyrano[2,3-d]pyrimidine: Another structural isomer with different chemical properties.
Uniqueness
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H6Cl2N2O |
|---|---|
分子量 |
205.04 g/mol |
IUPAC 名称 |
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
InChI 键 |
XLNHJFCJRSVXFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


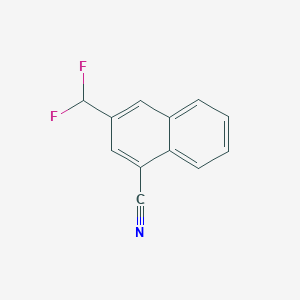
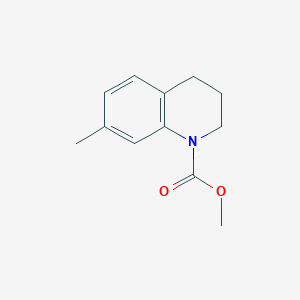
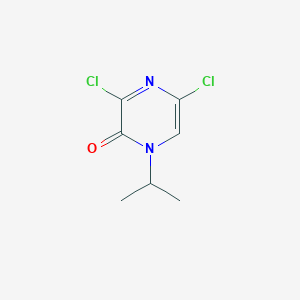
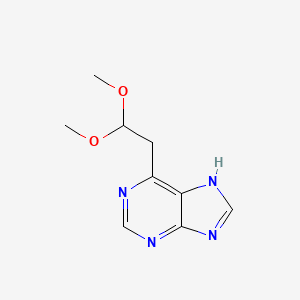
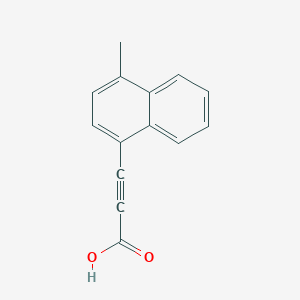
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

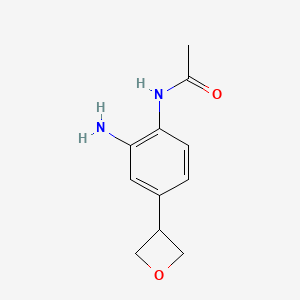
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


